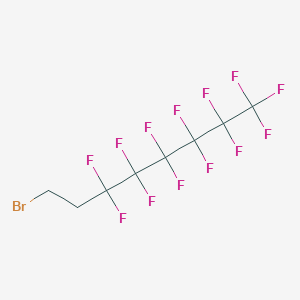

1-Bromo-1h,1h,2h,2h-perfluorooctane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF13/c9-2-1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIHCPVPJZKWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382600 | |

| Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161583-34-2 | |

| Record name | 1-bromo-1h,1h,2h,2h-perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Bromo-1h,1h,2h,2h-perfluorooctane" chemical properties

An In-depth Technical Guide to 1-Bromo-1H,1H,2H,2H-perfluorooctane

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 161583-34-2), a significant fluorinated organic compound. It is a valuable intermediate for introducing the perfluorohexyl ethyl moiety into various molecular structures, leveraging the unique properties conferred by its highly fluorinated tail. This document details its core chemical and physical properties, spectroscopic characteristics, reactivity profile, and critical safety protocols. A representative experimental workflow is provided to illustrate its practical application in synthesis, aimed at researchers, chemists, and professionals in drug development and materials science.

Introduction and Strategic Context

This compound, systematically named 8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane, belongs to the class of fluorotelomer bromides.[1] These molecules are structurally defined by a perfluorinated carbon chain ((CF₂)nCF₃) linked to a hydrocarbon spacer (-CH₂CH₂-), which is terminated by a reactive functional group—in this case, a bromine atom. The strategic value of this compound lies in its bifunctional nature: the perfluoroalkyl segment imparts properties such as chemical inertness, hydrophobicity, and lipophobicity (oleophobicity), while the terminal bromide offers a versatile handle for synthetic transformations.

This structure makes it a key building block in the synthesis of fluorinated surfactants, surface modifiers, and advanced materials. In the pharmaceutical and agrochemical sectors, the incorporation of such "fluorous ponytails" can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.

Physicochemical and Spectroscopic Profile

The distinct properties of this compound are a direct consequence of its molecular structure, dominated by the high electronegativity of fluorine and the mass of both fluorine and bromine atoms.

Core Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| CAS Number | 161583-34-2 | [1][2][3][4] |

| Molecular Formula | C₈H₄BrF₁₃ | [1][2][4] |

| Molecular Weight | 427.00 g/mol | [1][4] |

| Physical State | Liquid at standard conditions | [5] |

| IUPAC Name | 8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | [1] |

| Synonyms | 2-Perfluorohexylethyl bromide | [4] |

| Purity | Typically ≥95% | [2] |

Predicted Spectroscopic Signature

Full characterization relies on standard spectroscopic techniques. Based on its structure, Br-CH₂-CH₂-(CF₂)₅-CF₃, the following spectral features are predicted:

-

¹H NMR: The spectrum is expected to show two complex multiplets in the 2.5-4.0 ppm range.

-

The methylene group adjacent to the bromine (Br-CH₂-) would appear further downfield (higher ppm) due to the deshielding effect of the electronegative bromine atom.

-

The methylene group adjacent to the perfluoroalkyl chain (-CH₂-CF₂-) would be slightly upfield relative to the other CH₂ group.

-

Both signals will exhibit complex splitting patterns due to vicinal coupling to each other (³JHH) and geminal and vicinal coupling to the adjacent fluorine atoms (²JHF and ³JHF).

-

-

¹³C NMR: Eight distinct carbon signals are expected. The signals for the two CH₂ groups will appear in the aliphatic region (approx. 20-70 ppm), while the six signals for the perfluorinated carbons will be found further downfield (approx. 100-125 ppm) and will exhibit significant C-F coupling.[7]

-

¹⁹F NMR: This is the most informative technique for confirming the structure of the perfluoroalkyl chain. It will show six distinct signals: one for the terminal -CF₃ group and five for the individual -CF₂- groups. The chemical shifts and complex coupling patterns (F-F coupling) are diagnostic of the linear perfluorohexyl chain.

Reactivity, Synthesis, and Mechanistic Considerations

The synthetic utility of this compound is centered on the reactivity of the carbon-bromine bond. This primary alkyl bromide is an excellent electrophile, susceptible to nucleophilic substitution (Sₙ2) reactions. The strong electron-withdrawing effect of the adjacent perfluoroalkyl chain, while not directly attached to the reactive carbon, can influence the reaction kinetics.

Common transformations include:

-

Williamson Ether Synthesis: Reaction with alkoxides to form fluorous ethers.

-

Amine Alkylation: Reaction with primary or secondary amines to introduce the fluorous tail onto nitrogen.

-

Grignard Reagent Formation: Although challenging, formation of the corresponding Grignard reagent (R-MgBr) opens pathways for carbon-carbon bond formation with aldehydes, ketones, and other electrophiles.

-

Coupling Reactions: Participation in various metal-catalyzed cross-coupling reactions.

The choice of solvent is critical for reactions involving this compound. Due to its fluorinated nature, it may exhibit limited solubility in common organic solvents. Highly polar aprotic solvents like DMF or acetonitrile are often effective, and in some cases, specialized fluorous solvents may be required to achieve a homogeneous reaction medium.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol details a representative Sₙ2 reaction to synthesize 1-Azido-1H,1H,2H,2H-perfluorooctane, a versatile intermediate for further functionalization via click chemistry or reduction to the corresponding amine.

Objective: To replace the bromine atom with an azide group, demonstrating a robust and verifiable synthetic transformation.

Workflow Diagram

Caption: Workflow for the Synthesis of 1-Azido-1H,1H,2H,2H-perfluorooctane.

Step-by-Step Methodology

-

Reagent Preparation:

-

In a fume hood, add this compound (1.0 eq) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous dimethylformamide (DMF, ~5 mL per 1 g of substrate).

-

Add sodium azide (NaN₃, 1.5 eq). Caution: Sodium azide is highly toxic. Handle with extreme care.

-

-

Reaction Setup:

-

Fit the flask with a reflux condenser and a nitrogen inlet adapter.

-

Begin stirring and gently heat the reaction mixture to 65 °C using an oil bath.

-

-

Monitoring (Self-Validation):

-

After 2 hours, and every hour thereafter, pause heating and take a small aliquot from the reaction mixture.

-

Spot the aliquot on a silica TLC plate alongside a spot of the starting material.

-

Elute with a 9:1 Hexane:Ethyl Acetate mixture and visualize under UV light or with a potassium permanganate stain.

-

The reaction is complete upon the disappearance of the starting material spot. Typically, this takes 4-8 hours.

-

-

Workup and Isolation:

-

Allow the flask to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold deionized water.

-

Extract the aqueous phase with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine (1 x 50 mL). This removes residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The crude product is often of high purity. If necessary, purify further via flash column chromatography on silica gel.

-

Confirm the structure of the resulting 1-Azido-1H,1H,2H,2H-perfluorooctane using ¹H NMR, ¹⁹F NMR, and IR spectroscopy (a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide group).

-

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous nature and its classification as a per- and polyfluoroalkyl substance (PFAS).

-

Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[5] Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Chemical safety goggles and a face shield.[5]

-

A lab coat.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5] Keep the container tightly sealed to prevent moisture ingress and evaporation.[5]

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[5]

-

Environmental Precautions: This material is considered a "Forever Chemical".[5] Extreme care must be taken to prevent any release into the environment. All waste materials and contaminated equipment must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.[5] Do not allow entry into drains or waterways.[5]

-

Fire Safety: The material is not highly flammable, but thermal decomposition in a fire can produce hazardous gases, including hydrogen bromide and hydrogen fluoride.[5][8] Use appropriate extinguishing media such as dry chemical powder or foam.[8]

Conclusion

This compound is a specialized chemical intermediate with significant potential in materials science and medicinal chemistry. Its well-defined physicochemical properties, governed by its fluorous chain, combined with the versatile reactivity of its terminal bromide, make it a powerful tool for molecular engineering. Mastery of its handling, safety protocols, and reaction conditions is paramount for its effective and responsible use in a research and development setting.

References

-

Synquest Labs. 1-Bromoperfluorooctane Safety Data Sheet.

-

PubChem. This compound | C8H4BrF13 | CID 2783351. National Center for Biotechnology Information.

-

PubChem. 1-Bromo-8H-perfluorooctane | C8HBrF16 | CID 13231628. National Center for Biotechnology Information.

-

BOC Sciences. CAS 21652-57-3 1-Bromo-1H,1H,2H,2H-perfluorodecane.

-

Manchester Organics. This compound.

-

Sigma-Aldrich. 1-Bromo-1h,1h,2h,2h-perfluorodecane | 21652-57-3.

-

MDPI. Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer.

-

Santa Cruz Biotechnology. 1-Bromoheptadecafluorooctane Material Safety Data Sheet.

-

Apollo Scientific. 1-Bromo-1,1,2,2-tetrafluoropentane Safety Data Sheet.

-

The Royal Society of Chemistry. Supporting Information.

-

Sigma-Aldrich. 1-Bromooctane Safety Data Sheet.

-

PubChem. 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane. National Center for Biotechnology Information.

-

Matrix Scientific. This compound.

-

Synquest Labs. 1-Bromo-3-fluorobenzene Safety Data Sheet.

-

Sigma-Aldrich. Trichloro(1H,1H,2H,2H-perfluorooctyl)silane Safety Data Sheet.

-

Santa Cruz Biotechnology. This compound | CAS 161583-34-2.

-

ChemicalBook. 1-BROMO-1H,1H,2H,2H-PERFLUORODECANE | 21652-57-3.

-

Thermo Fisher Scientific. 5-Bromo-1-pentene Safety Data Sheet.

-

AA Blocks. 1-(Bicyclo[1.1.1]pentan-1-yl)-4-bromo-1H-pyrazole Safety Data Sheet.

-

HaloPolymer. 1H,1H,2H,2H- PERFLUOROHEXYL IODIDE.

-

National Institutes of Health (NIH). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals.

-

PubChem. 1-Bromooctane | C8H17Br | CID 8140. National Center for Biotechnology Information.

-

Synquest Labs. 1H,1H,2H,2H-Perfluorooctanesulfonic acid, 32% aqueous solution Safety Data Sheet.

-

University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Bromo-1-butene.

Sources

- 1. This compound | C8H4BrF13 | CID 2783351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 161583-34-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. scbt.com [scbt.com]

- 5. synquestlabs.com [synquestlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 1-Bromo-1H,1H,2H,2H-perfluorooctane (CAS: 161583-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-1H,1H,2H,2H-perfluorooctane, a partially fluorinated alkyl bromide with significant potential in advanced materials science and biomedical applications. The unique combination of a reactive terminal bromide and a chemically inert, hydrophobic, and lipophobic perfluorohexyl chain makes this compound a valuable building block for the synthesis of novel surfactants, functionalized polymers, and surface-modified materials. This document details its physicochemical properties, outlines a robust synthetic methodology, provides an in-depth analysis of its expected spectroscopic characteristics, and presents a detailed experimental protocol for its application in the surface modification of silica nanoparticles, a key area of interest in drug delivery and diagnostics.

Introduction: The Strategic Value of Segmented Fluorination

The strategic incorporation of fluorine into organic molecules has profound effects on their physical, chemical, and biological properties. Per- and polyfluoroalkyl substances (PFAS) are renowned for their exceptional chemical stability, thermal resistance, and unique surface properties. This compound (C8H4BrF13) is a member of a specialized class of PFAS known as fluorotelomer bromides. Its structure is characterized by a perfluorinated hexyl "tail" (C6F13) and a hydrocarbon "spacer" (-CH2CH2-) terminating in a reactive bromo group.

This segmented design offers a distinct advantage for materials and medicinal chemists. The perfluoroalkyl segment imparts low surface energy, leading to hydrophobic and oleophobic characteristics, while the terminal bromide serves as a versatile chemical handle for a variety of nucleophilic substitution and coupling reactions. This dual functionality allows for the covalent attachment of the inert, non-stick, and chemically resistant perfluorinated chain onto a wide range of substrates and molecules. In the context of drug development and biomedical research, this is particularly valuable for:

-

Improving Drug Stability and Bioavailability: The introduction of a fluorinated moiety can enhance metabolic stability by blocking sites of enzymatic oxidation.

-

Modulating Pharmacokinetics: The unique properties of fluorinated segments can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Developing Advanced Drug Delivery Systems: The ability to modify the surfaces of nanoparticles, liposomes, and other drug carriers with a fluorinated layer can control their interaction with biological systems, potentially reducing non-specific protein adsorption and enhancing circulation times.

-

Creating Biocompatible and Anti-fouling Surfaces: The low surface energy of perfluoroalkyl chains can be exploited to create surfaces on medical devices and implants that resist protein and bacterial adhesion.

This guide will provide the foundational knowledge and practical insights necessary for researchers to effectively utilize this compound in their research endeavors.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value |

| CAS Number | 161583-34-2[1] |

| Molecular Formula | C8H4BrF13[1] |

| Molecular Weight | 427.00 g/mol [1] |

| IUPAC Name | 8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane |

| Synonyms | 2-Perfluorohexylethyl bromide[1] |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not reported, but expected to be in the range of 150-170 °C |

| Density | Not reported, but expected to be >1.5 g/mL |

| Solubility | Immiscible with water; soluble in fluorinated solvents and many common organic solvents (e.g., ethers, acetone, chlorinated solvents) |

Safety and Handling:

This compound is a halogenated compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin and eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, safety goggles, and a lab coat. Avoid inhalation of vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis and Purification

Proposed Synthetic Pathway: Bromination of 1H,1H,2H,2H-Perfluorooctan-1-ol

The reaction of a primary alcohol with phosphorus tribromide is a classic SN2 reaction that proceeds with high efficiency and is generally preferred for its clean conversion and the ease of separation of the product from the phosphorous acid byproduct.

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1H,1H,2H,2H-perfluorooctan-1-ol

-

Phosphorus tribromide (PBr3)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1H,1H,2H,2H-perfluorooctan-1-ol and anhydrous diethyl ether. A catalytic amount of anhydrous pyridine is added.

-

Cooling: The flask is cooled to 0 °C in an ice-water bath.

-

Addition of PBr3: Phosphorus tribromide (0.33 equivalents) is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: The reaction mixture is cooled again to 0 °C and slowly quenched by the dropwise addition of water. The mixture is then transferred to a separatory funnel and the organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, this section provides a detailed prediction of the key spectroscopic features of this compound based on established principles of NMR and IR spectroscopy for fluorinated and brominated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of 1H, 13C, and 19F nuclei will provide a wealth of information.

1H NMR:

The proton NMR spectrum is expected to be relatively simple, showing two multiplets corresponding to the two methylene (-CH2-) groups.

-

-CH2Br (Hα): This signal is expected to appear further downfield (higher ppm) due to the deshielding effect of the electronegative bromine atom. It will likely be a triplet of triplets due to coupling with the adjacent methylene protons (Hβ) and the geminal fluorine atoms on the perfluoroethyl group (a long-range coupling).

-

-CH2CF2- (Hβ): This signal will appear upfield relative to Hα. It will also be a complex multiplet due to coupling with Hα and the adjacent CF2 group.

| Predicted 1H NMR Data | |

| Proton | Predicted Chemical Shift (δ, ppm) |

| -CH2Br | 3.5 - 3.8 |

| -CH2CF2- | 2.5 - 2.9 |

13C NMR:

The 13C NMR spectrum will show eight distinct signals for the eight carbon atoms. The signals for the carbons in the perfluoroalkyl chain will be split by the attached fluorine atoms (C-F coupling).

| Predicted 13C NMR Data | |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH2Br | 30 - 35 |

| -CH2CF2- | 25 - 30 |

| -CF2- (various) | 105 - 125 |

| -CF3 | ~118 |

19F NMR:

19F NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity. The spectrum will show distinct signals for each of the non-equivalent CF2 groups and the terminal CF3 group.

| Predicted 19F NMR Data | |

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs. CFCl3) |

| -CF2CH2- | -110 to -115 |

| -(CF2)4- | -120 to -126 |

| -CF3 | -80 to -85 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong C-F stretching vibrations.

-

C-F Stretching: Strong, broad absorptions in the region of 1100-1300 cm-1 are characteristic of perfluoroalkyl chains.

-

C-H Stretching: Weaker absorptions around 2900-3000 cm-1 will be present due to the two methylene groups.

-

C-Br Stretching: A weak to medium absorption in the fingerprint region, typically around 500-650 cm-1.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M+) with a characteristic isotopic pattern for bromine (79Br and 81Br in a ~1:1 ratio). Fragmentation will likely involve the loss of a bromine radical (M-Br)+ and subsequent fragmentation of the perfluoroalkyl chain, leading to a series of CnF2n+1+ fragments.

Applications in Research and Development

The primary application of this compound is as a versatile reagent for introducing a perfluorohexyl moiety onto various substrates. A particularly relevant application for the target audience is the surface modification of nanoparticles for biomedical applications.

Surface Modification of Silica Nanoparticles

Silica nanoparticles are widely explored as drug delivery vehicles and diagnostic agents. Modifying their surface with a perfluorinated layer can impart "stealth" properties, reducing opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time. The following protocol describes a general procedure for the surface functionalization of silica nanoparticles.

Figure 2: Workflow for surface modification of silica nanoparticles.

Detailed Experimental Protocol for Surface Modification

Materials:

-

Silica nanoparticles (e.g., synthesized via the Stöber method)

-

This compound

-

Anhydrous toluene

-

A non-nucleophilic base (e.g., potassium carbonate or a hindered amine base like diisopropylethylamine)

-

Ethanol

Procedure:

-

Nanoparticle Preparation: Disperse a known quantity of silica nanoparticles in anhydrous toluene and sonicate for 15 minutes to ensure a uniform suspension.

-

Reaction Setup: Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Addition of Reagents: Add an excess of this compound and the non-nucleophilic base to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours with vigorous stirring. The reaction progress can be monitored by taking small aliquots, centrifuging to isolate the nanoparticles, washing, and analyzing by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the appearance of C-F stretching bands.

-

Purification: After the reaction is complete, cool the mixture to room temperature. The modified nanoparticles are collected by centrifugation. The supernatant is discarded, and the nanoparticles are washed multiple times with toluene and then ethanol to remove unreacted reagents and byproducts.

-

Characterization: The surface-modified nanoparticles can be characterized by a variety of techniques, including:

-

FTIR: To confirm the presence of the perfluoroalkyl chains.

-

Thermogravimetric Analysis (TGA): To quantify the amount of grafted material.

-

Contact Angle Measurements: To demonstrate the change in surface hydrophobicity.

-

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM): To assess the size and morphology of the modified nanoparticles.

-

Conclusion

This compound is a valuable and versatile chemical tool for researchers in materials science and drug development. Its unique segmented structure allows for the introduction of the desirable properties of perfluoroalkyl chains onto a wide array of molecules and surfaces through well-established chemical transformations. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, an in-depth analysis of its expected spectroscopic signatures, and a practical protocol for its application in the surface modification of nanoparticles. As the demand for advanced functional materials in the biomedical field continues to grow, the utility of well-designed fluorinated building blocks like this compound is set to expand.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Kui, T., Livi, S., & Baudoux, J. (2022). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Molbank, 2022(2), M1409.

- Ikada, Y. (1994). Surface modification of polymers for medical applications.

Sources

An In-depth Technical Guide to 1-Bromo-1H,1H,2H,2H-perfluorooctane

This guide provides a comprehensive technical overview of 1-Bromo-1H,1H,2H,2H-perfluorooctane, a significant fluorinated organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, handling protocols, and applications, with a focus on its utility as a versatile synthetic building block.

Core Molecular Attributes

This compound is a halogenated alkane characterized by a partially fluorinated carbon chain. Its structure, featuring a terminal bromine atom and a significant perfluorinated segment, imparts unique chemical properties that are highly sought after in synthetic chemistry.

Molecular Formula and Structure

The chemical formula for this compound is C₈H₄BrF₁₃ [1][2]. Its structure consists of an eight-carbon chain where the first two carbons from the non-brominated end are hydrogenated, and the subsequent six carbons are fully fluorinated. The terminal carbon at the other end is bonded to a bromine atom.

The IUPAC name for this compound is 8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane[1].

Physicochemical Properties

The molecular characteristics of this compound are summarized in the table below. These properties are critical for its application in synthesis and for determining appropriate handling and storage conditions.

| Property | Value | Source |

| Molecular Weight | 427.00 g/mol | [1][2] |

| CAS Number | 161583-34-2 | [1][2] |

| Molecular Formula | C₈H₄BrF₁₃ | [1][2] |

| Synonyms | 2-Perfluorohexylethyl bromide | [2] |

Synthesis and Mechanistic Insights

The synthesis of fluorinated compounds like this compound often involves specialized methods due to the unique reactivity of fluorine. While specific synthesis routes for this exact molecule are proprietary, a general and illustrative pathway involves the radical addition of a bromo-perfluoroalkyl species to an alkene.

A plausible synthetic approach is the anti-Markovnikov addition of a perfluoroalkyl bromide to an appropriate alkene under the influence of a radical initiator. This method is a cornerstone of organofluorine chemistry, allowing for the formation of a carbon-carbon bond while introducing the perfluoroalkyl moiety.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a related bromo-fluoroalkane, which can be adapted for this compound. This process highlights the key stages from precursor selection to final product purification.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis, particularly for introducing the perfluorohexyl ethyl group into molecules. This moiety is of significant interest in the development of pharmaceuticals and advanced materials due to its unique properties, including lipophobicity and metabolic stability.

Role as a Synthetic Building Block

The presence of a terminal bromine atom allows for a variety of subsequent chemical transformations. It can be readily used in:

-

Nucleophilic Substitution Reactions: To introduce the perfluoroalkylethyl chain onto various substrates.

-

Grignard Reagent Formation: For subsequent reactions with electrophiles.

-

Coupling Reactions: Such as Suzuki or Stille couplings, to form more complex molecules.

The incorporation of the perfluoroalkylethyl group can significantly alter the biological and physical properties of a parent molecule, a strategy often employed in drug design to enhance efficacy, modify pharmacokinetics, or improve stability. For instance, the synthesis of perfluorinated ionic liquids and monomers for specialized polymers can utilize similar bromo-perfluoroalkane precursors[3].

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound. The following protocols are based on safety data for structurally similar chemicals.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Contaminated gloves must be disposed of properly[4].

-

Eye Protection: Safety glasses or goggles are essential to prevent eye contact[5].

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors[5][6].

Handling and Storage Protocol

-

Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood[5].

-

Incompatible Materials: Store away from strong oxidizing agents and incompatible materials[7].

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry place[5][7].

-

Spills: In case of a spill, absorb with an inert material and dispose of it in a sealed container as hazardous waste[5].

First Aid Measures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention[5][6].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[5][6].

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[5][6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a key fluorinated building block with significant potential in synthetic chemistry, particularly in the fields of drug discovery and material science. Its unique combination of a reactive bromine handle and a perfluorinated chain makes it a versatile tool for modifying molecular properties. Adherence to strict safety and handling protocols is essential when working with this compound to mitigate potential hazards.

References

-

PubChem. This compound | C8H4BrF13. [Link]

-

Kui, T., Livi, S., & Baudoux, J. (2022). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Molbank, 2022. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-1H,1H,2H,2H-perfluorooctane

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1-Bromo-1H,1H,2H,2H-perfluorooctane (F(CF₂)₆CH₂CH₂Br), a valuable fluorinated intermediate in the synthesis of surfactants, polymers, and various surface coatings. The guide details a robust multi-stage process, commencing with the telomerization of tetrafluoroethylene to generate a perfluoroalkyl iodide precursor, followed by ethylene insertion and subsequent conversion of the resulting fluorotelomer alcohol to the target alkyl bromide. Emphasis is placed on the mechanistic rationale behind the synthetic choices and a detailed, field-tested protocol for the final bromination step via the Appel reaction. This document is intended for researchers, chemists, and professionals in the fields of materials science and drug development who require a thorough understanding of the synthesis of this important fluorinated building block.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a perfluorinated "tail" and a reactive bromo-functionalized "head." This unique structure imparts both hydrophobic and lipophobic properties, while the terminal bromide allows for a wide range of subsequent chemical modifications. The synthesis of this compound is strategically designed as a multi-step process that builds the molecule from foundational industrial feedstocks.

The most industrially viable and scalable synthesis is a three-stage process:

-

Stage 1: Telomerization to Form Perfluorohexyl Iodide (C₆F₁₃I). This initial stage constructs the perfluorinated carbon chain.

-

Stage 2: Ethylene Addition and Hydrolysis to yield 1H,1H,2H,2H-Perfluorooctan-1-ol (C₆F₁₃CH₂CH₂OH). This stage introduces the hydrocarbon spacer and the hydroxyl functional group.

-

Stage 3: Bromination of the Fluorotelomer Alcohol. The final step involves the conversion of the terminal hydroxyl group to a bromide, yielding the target molecule.

This guide will briefly cover the initial stages and provide an in-depth focus on the critical final bromination step, for which a detailed experimental protocol is provided.

Core Synthesis Pathway: From Telomer to Target

Stage 1 & 2: Synthesis of the Precursor Alcohol

The synthesis of the key intermediate, 1H,1H,2H,2H-perfluorooctan-1-ol, begins with the telomerization of tetrafluoroethylene (TFE). This free-radical initiated reaction utilizes a short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), as a "telogen" that reacts with multiple units of TFE (the "taxogen") to form a mixture of longer-chain perfluoroalkyl iodides[1][2].

The desired perfluorohexyl iodide (C₆F₁₃I) is isolated from the resulting mixture by fractional distillation. Subsequently, this intermediate undergoes a free-radical addition reaction with ethylene (CH₂=CH₂) to insert a hydrocarbon spacer, yielding 1H,1H,2H,2H-perfluorooctyl iodide (C₆F₁₃CH₂CH₂I)[3][4]. The final step to the precursor alcohol is the hydrolysis of this iodide, often facilitated by oleum, to produce 1H,1H,2H,2H-perfluorooctan-1-ol[3][4].

The overall pathway to the precursor alcohol is depicted below:

Figure 1: Synthesis pathway for the precursor, 1H,1H,2H,2H-perfluorooctan-1-ol.

Stage 3: Bromination via the Appel Reaction

The conversion of 1H,1H,2H,2H-perfluorooctan-1-ol to this compound is most effectively and mildly achieved using the Appel reaction[5][6]. This reaction utilizes triphenylphosphine (PPh₃) and a tetrahalomethane, in this case, carbon tetrabromide (CBr₄), to convert a primary alcohol to the corresponding alkyl bromide under neutral conditions[7][8]. The high yields and mild conditions make it particularly suitable for substrates that may be sensitive to more acidic brominating agents like phosphorus tribromide (PBr₃)[7].

Mechanism of the Appel Reaction:

The reaction proceeds through the formation of an oxyphosphonium intermediate. Triphenylphosphine initially reacts with carbon tetrabromide to form a phosphonium salt. The alcohol then acts as a nucleophile, attacking the phosphorus atom. This is followed by an intramolecular Sₙ2 displacement where the bromide ion attacks the carbon atom bearing the activated hydroxyl group, leading to the desired alkyl bromide and triphenylphosphine oxide as a byproduct[6][9]. The strong P=O bond formed in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction[5].

Figure 2: The Appel reaction for the synthesis of the target compound.

Experimental Protocol: Appel Reaction for this compound

This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and scale of the reaction.

Materials and Equipment:

-

1H,1H,2H,2H-Perfluorooctan-1-ol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Flash column chromatography setup with silica gel

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1H,1H,2H,2H-perfluorooctan-1-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (or acetonitrile).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add carbon tetrabromide (1.2-1.5 eq) followed by the portion-wise addition of triphenylphosphine (1.2-1.5 eq). The addition of PPh₃ can be exothermic.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product, triphenylphosphine oxide, and any excess reagents.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A solvent system of hexane/ethyl acetate is typically effective for separating the non-polar product from the highly polar triphenylphosphine oxide byproduct.

-

Product Characterization: Collect the fractions containing the product, combine them, and remove the solvent in vacuo to yield this compound as a colorless liquid. Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and GC-MS analysis.

Quantitative Data Summary

The following table provides representative quantitative data for the key bromination step. Yields are highly dependent on reaction scale and purification efficiency.

| Parameter | Value/Range | Notes |

| Reactant Equivalents | ||

| 1H,1H,2H,2H-Perfluorooctan-1-ol | 1.0 | Limiting reagent |

| Triphenylphosphine (PPh₃) | 1.2 - 1.5 eq | |

| Carbon Tetrabromide (CBr₄) | 1.2 - 1.5 eq | |

| Reaction Conditions | ||

| Solvent | Anhydrous DCM or CH₃CN | |

| Temperature | 0 °C to Room Temperature | Initial cooling is important. |

| Reaction Time | 1 - 4 hours | Monitor by TLC. |

| Yield | 85 - 95% | Typical isolated yield after chromatography. |

Conclusion

The synthesis of this compound is a well-established, multi-step process that is amenable to scale-up. The key transformation, the conversion of the precursor alcohol to the target bromide, is efficiently achieved via the Appel reaction, which offers high yields under mild, neutral conditions. This guide provides the strategic framework and a detailed, actionable protocol for the successful synthesis of this important fluorinated building block, enabling its application in advanced materials and pharmaceutical development.

References

Sources

- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 2. innospk.com [innospk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds - Google Patents [patents.google.com]

- 5. Appel reaction - Wikipedia [en.wikipedia.org]

- 6. Appel Reaction [organic-chemistry.org]

- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

"1-Bromo-1h,1h,2h,2h-perfluorooctane" spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide: Spectroscopic Characterization of 1-Bromo-1H,1H,2H,2H-perfluorooctane

Introduction

This compound (BrCH₂CH₂(CF₂)₅CF₃) is a partially fluorinated organic compound of significant interest in materials science, surface chemistry, and as a versatile intermediate in organic synthesis. Its unique structure, combining a reactive bromo-ethyl head with a stable, lipophobic, and hydrophobic perfluorohexyl tail, makes it a valuable building block for creating specialized polymers, surfactants, and surface modifiers.

Accurate and comprehensive characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and understanding its reactivity. This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental spectroscopic principles and is designed to serve as a definitive reference for researchers and quality control professionals.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering convention will be used. A diagrammatic representation is provided below to illustrate the molecular structure and logical workflow for its analysis.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Causality Behind Experimental Choices:

-

Solvent: Chloroform-d (CDCl₃) is chosen for its excellent solubilizing properties for partially fluorinated compounds and its well-defined residual solvent peaks for referencing.

-

Reference: Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the established reference standard (δ = 0 ppm). [1]* Acquisition Parameters: The number of scans for ¹³C NMR is significantly higher due to the low natural abundance (1.1%) of the ¹³C isotope. [2]A relaxation delay of 2 seconds is sufficient for quantitative analysis of these types of nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum is relatively simple, showing two distinct multiplets corresponding to the two methylene (CH₂) groups.

| Position (Atom) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 1 (α-CH₂) | ~ 3.5 - 3.7 | Triplet (t) | JHα-Hβ ≈ 7-8 Hz | 2H | Methylene group adjacent to Bromine. |

| 2 (β-CH₂) | ~ 2.5 - 2.8 | Triplet of Triplets (tt) | JHβ-Hα ≈ 7-8 Hz, ³JHβ-Fγ ≈ 18-20 Hz | 2H | Methylene group adjacent to the perfluoroalkyl chain. |

Expertise & Interpretation:

-

The α-CH₂ protons (position 1) are significantly deshielded (shifted downfield) due to the strong electron-withdrawing inductive effect of the adjacent bromine atom. They appear as a simple triplet due to coupling with the two neighboring β-protons.

-

The β-CH₂ protons (position 2) are shifted downfield by the powerful inductive effect of the perfluoroalkyl chain. Their multiplicity is a triplet of triplets: the larger triplet splitting arises from coupling to the α-protons (JHβ-Hα), and the smaller triplet splitting arises from a three-bond coupling to the two fluorine atoms on the γ-carbon (³JHβ-Fγ). [3]

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The signals for the perfluorinated carbons will typically be of lower intensity and may be broadened due to C-F coupling.

| Position (Atom) | Predicted δ (ppm) | Interpretation |

| C1 | ~ 30 - 35 | Carbon bonded to Bromine. |

| C2 | ~ 30 - 35 (t, ²JC-F ≈ 20-25 Hz) | Carbon bonded to the perfluoroalkyl chain, appears as a triplet due to coupling with two adjacent fluorine atoms. |

| C3 - C7 | ~ 105 - 125 | Perfluoromethylene (-CF₂-) carbons. Complex region with multiple overlapping signals. |

| C8 | ~ 115 - 120 | Terminal trifluoromethyl (-CF₃) carbon. |

Expertise & Interpretation:

-

The chemical shifts of C1 and C2 are influenced by the electronegative Br and perfluoroalkyl substituents, respectively.

-

The key diagnostic signal is for C2, which exhibits a characteristic triplet pattern due to two-bond coupling with the C3 fluorine atoms (²JC-F). This is a definitive confirmation of the CH₂-CF₂ linkage.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is the most informative for confirming the structure of the perfluoroalkyl chain. Each chemically distinct fluorine environment gives rise to a separate signal.

| Position (Atom) | Predicted δ (ppm vs CFCl₃) | Multiplicity | Integration | Assignment |

| C8 (-CF₃) | ~ -81.0 | Triplet (t) | 3F | Terminal -CF₃ group. |

| C3 (-CF₂-) | ~ -114.0 | Broad multiplet | 2F | -CF₂- group adjacent to the CH₂CH₂- chain. |

| C7 (-CF₂-) | ~ -122.5 | Multiplet | 2F | -CF₂- group adjacent to the terminal -CF₃. |

| C6 (-CF₂-) | ~ -123.5 | Multiplet | 2F | Perfluoroalkyl chain interior. |

| C5 (-CF₂-) | ~ -124.0 | Multiplet | 2F | Perfluoroalkyl chain interior. |

| C4 (-CF₂-) | ~ -126.5 | Multiplet | 2F | Perfluoroalkyl chain interior. |

Expertise & Interpretation:

-

Chemical Shift Dispersion: The signals span a wide range (~45 ppm), which is characteristic of ¹⁹F NMR and allows for the clear resolution of each -CF₂- group. [3][4]* Terminal -CF₃ Group (C8): This appears as a clean triplet around -81 ppm due to coupling with the two fluorine atoms on the adjacent C7 carbon. This is a hallmark signal for a terminal perfluoroalkyl chain.

-

Interior -CF₂- Groups (C4-C7): These groups show complex multiplets due to coupling with fluorine atoms on both adjacent carbons. Their chemical shifts are subtly different, with those closer to the electron-withdrawing CH₂CH₂Br group being slightly more deshielded (further downfield).

-

Alpha -CF₂- Group (C3): The signal for the fluorine atoms at C3 is often broader and appears further downfield (~ -114 ppm) due to the influence of the adjacent hydrocarbon segment and long-range H-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for rapidly confirming the presence of key functional groups within the molecule.

Experimental Protocol: IR Data Acquisition

A simple and effective method for obtaining the IR spectrum of this liquid compound is as follows:

-

Preparation: Ensure the salt plates (NaCl or KBr) of the IR spectrometer are clean and dry.

-

Sample Application: Apply a single drop of the neat liquid sample to one salt plate.

-

Spectrum Acquisition: Place the second salt plate on top to create a thin liquid film and acquire the spectrum over the range of 4000-600 cm⁻¹.

IR Spectral Data and Interpretation

The spectrum is dominated by intense C-F stretching absorptions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2860 | Medium | C-H Stretching (from -CH₂- groups) |

| 1470 - 1450 | Weak-Medium | C-H Bending (Scissoring) |

| 1300 - 1100 | Very Strong | C-F Stretching (from -(CF₂)n- and -CF₃) |

| 700 - 600 | Medium | C-Br Stretching |

Expertise & Interpretation:

-

The C-H stretching vibrations appear in the typical alkane region, just below 3000 cm⁻¹. [5][6]* The defining characteristic of the IR spectrum is the series of extremely strong and broad absorption bands between 1300 and 1100 cm⁻¹. This region is unequivocally indicative of the perfluoroalkyl chain and is often the most prominent feature in the spectrum of any highly fluorinated compound.

-

The C-Br stretch is found in the fingerprint region at a lower frequency.

Mass Spectrometry (MS)

Mass spectrometry, particularly with electron ionization (EI), provides valuable information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: MS Data Acquisition

-

Technique: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Analysis Mode: Full Scan (m/z 40-500)

Fragmentation Analysis

The high-energy EI process induces predictable fragmentation of the molecule. The molecular ion may be weak or absent, which is common for fluorinated alkanes. [7]

| m/z | Proposed Fragment | Interpretation |

|---|---|---|

| 427 / 429 | [M]⁺ | Molecular ion (presence of Br gives a characteristic ~1:1 isotopic pattern). May be very low abundance. |

| 347 | [M - Br]⁺ | Loss of a bromine radical. |

| 319 | [C₆F₁₃]⁺ | Cleavage between C2 and C3. |

| 135 / 137 | [CH₂CH₂Br]⁺ | Cleavage between C2 and C3. |

| 107 | [CH₂CH₂]⁺ | Loss of Br from the [CH₂CH₂Br]⁺ fragment. |

| 69 | [CF₃]⁺ | Alpha cleavage of the perfluoroalkyl chain. A very common and often abundant fragment in fluorocarbons. [7][8]|

Expertise & Interpretation: The fragmentation is dominated by two key pathways:

-

Loss of the Halogen: The C-Br bond is relatively weak, leading to the ready loss of a bromine radical to give the [M-Br]⁺ ion at m/z 347.

-

Cleavage at the Hydrocarbon-Fluorocarbon Junction: The bond between C2 and C3 is another point of facile cleavage, resulting in the formation of the perfluorohexyl cation [C₆F₁₃]⁺ (m/z 319) and the bromoethyl cation [CH₂CH₂Br]⁺ (m/z 135/137). The presence of the bromine isotope pattern (⁷⁹Br/⁸¹Br) for the m/z 135/137 fragment is a definitive marker.

The fragmentation pathway can be visualized as follows:

Caption: Proposed primary fragmentation pathways in EI-MS.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a complete and unambiguous characterization of this compound. The key identifying features are:

-

¹H NMR: Two distinct signals for the α- and β-methylene protons, with characteristic splitting due to H-H and H-F coupling.

-

¹⁹F NMR: Six resolved signals corresponding to the six unique fluorine environments, with a terminal -CF₃ triplet at approximately -81 ppm.

-

IR: A very strong, broad absorption band in the 1300-1100 cm⁻¹ region, characteristic of C-F bonds.

-

MS: Predictable fragmentation patterns, including the loss of bromine and cleavage at the hydrocarbon-fluorocarbon interface.

This guide provides the foundational data and interpretation necessary for researchers and scientists to confidently verify the structure and purity of this important fluorinated compound.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Ma, G., et al. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes. The Royal Society of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Giraudeau, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3494-3504. Retrieved from [Link]

-

Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Fluorine notes. (2013, February). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Retrieved from [Link]

-

Owusu-Agyei, P., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(1), 59-67. Retrieved from [Link]

-

Giraudeau, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(6), 343. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 1H,1H,2H-Perfluoro-1-octene. NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-BROMO-2-FLUORO-(E)-NON-2-ENE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Pretsch, E., et al. (2009).

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Perfluorooctane. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). Chromatographic and mass spectral studies of perfluorooctanesulfonate and three perfluorooctanesulfonamides. Retrieved from [Link]

- Riddell, N., et al. (2010). Branched Perfluorooctane Sulfonate Isomer Quantification and Characterization in Blood Serum Samples by HPLC/ESI-MS(/MS). Environmental Science & Technology, 44(21), 8019-8025.

Sources

- 1. colorado.edu [colorado.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. Perfluorooctane [webbook.nist.gov]

An In-depth Technical Guide to the Safe Handling and Application of 1-Bromo-1H,1H,2H,2H-perfluorooctane

This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for 1-Bromo-1H,1H,2H,2H-perfluorooctane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may be working with this fluorinated compound. The following sections detail the material's properties, associated hazards, and the necessary steps to ensure its safe use in a laboratory setting.

Material Identification and Properties

This compound is a partially fluorinated bromoalkane. Its structure, consisting of a hydrocarbon segment linked to a perfluorinated chain and terminating in a bromine atom, imparts unique chemical properties that make it a valuable reagent in organic synthesis, particularly in the introduction of perfluoroalkyl chains into molecules.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound (Computed Data) | 1-Bromo-1H,1H,2H,2H-perfluorodecane (Experimental Data) |

| CAS Number | 161583-34-2[1][2] | 21652-57-3[] |

| Molecular Formula | C₈H₄BrF₁₃[1][2] | C₁₀H₄BrF₁₇[] |

| Molecular Weight | 427.00 g/mol [1][2] | 527.02 g/mol [] |

| Boiling Point | Not available | 190°C[] |

| Melting Point | Not available | 26°C[] |

| Density | Not available | 1.758 g/mL[] |

Note: Experimental data for the target compound is limited. The data for the C10 analogue is provided for comparative purposes. The computed properties are sourced from PubChem.

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound and similar halogenated hydrocarbons are:

-

Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.

-

Environmental Persistence: As a PFAS, this compound is not readily biodegradable and can bioaccumulate, posing a long-term risk to the environment.

Due to the lack of comprehensive toxicological data, it is crucial to minimize all routes of exposure.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are based on best practices for handling hazardous fluorinated compounds in a laboratory setting.[4][5]

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors and to contain any potential spills.[4] The fume hood should have adequate airflow and be regularly inspected.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal and ocular exposure.

-

Eye Protection: Chemical safety goggles and a face shield must be worn at all times.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected for any signs of degradation before use and disposed of immediately after handling the compound.

-

Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.

Caption: Recommended sequence for donning and doffing Personal Protective Equipment.

Chemical Compatibility and Incompatibility

This compound is a stable compound under normal laboratory conditions. However, it can react with:

-

Strong Oxidizing Agents

-

Strong Bases

-

Alkali Metals

-

Finely Divided Metals (e.g., Al, Mg, Zn)

Contact with these substances should be avoided to prevent vigorous or exothermic reactions.

Storage Requirements

Containers of this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be kept tightly sealed to prevent the escape of vapors.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of an accidental release or exposure.

First Aid Measures

-

Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

The response to a spill will depend on its size and location.

Caption: Decision workflow for responding to a chemical spill.

For a minor spill within a chemical fume hood:

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material such as sand or vermiculite.

-

Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

For a major spill or any spill outside of a fume hood:

-

Evacuate the immediate area and alert nearby personnel.

-

If the substance is volatile, eliminate all ignition sources.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Disposal Considerations

As a PFAS compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.

Current EPA guidance on the disposal of PFAS-containing materials suggests the following methods:

-

Hazardous Waste Landfills: For solid waste, a permitted hazardous waste landfill is recommended.[7][8]

-

Underground Injection: For liquid waste, deep-well injection is a potential disposal route.[4][5]

-

Thermal Destruction (Incineration): This method is also used, but its effectiveness and potential byproducts are still under evaluation.

All waste must be collected in clearly labeled, sealed containers and disposed of through your institution's hazardous waste management program.

Experimental Protocol: A Representative Synthetic Application

The following is a generalized protocol for a reaction involving this compound, highlighting the integrated safety measures.

Reaction: Nucleophilic substitution with a generic nucleophile (Nu⁻).

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE (lab coat, nitrile gloves, safety goggles, and face shield).

-

Assemble the reaction glassware within the fume hood. Ensure all glassware is dry and free of contaminants.

-

-

Reagent Handling:

-

Weigh the required amount of the nucleophile and dissolve it in the appropriate solvent in the reaction flask.

-

Measure the required volume of this compound using a clean, dry syringe or graduated cylinder inside the fume hood.

-

Slowly add the this compound to the reaction mixture with stirring.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction carefully as per the specific reaction requirements.

-

Perform the work-up and purification steps (e.g., extraction, chromatography) within the fume hood.

-

-

Waste Disposal:

-

Collect all liquid waste, including solvents from extraction and chromatography, in a designated halogenated organic waste container.

-

Dispose of all contaminated consumables (gloves, pipette tips, silica gel) in a designated solid hazardous waste container.

-

Conclusion

This compound is a valuable synthetic tool, but its handling requires a thorough understanding of its potential hazards and a commitment to rigorous safety practices. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and ensure the safe and responsible use of this compound in the laboratory.

References

- U.S. Environmental Protection Agency. (2024, May 7). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period.

- Advantek Waste Management Services. (n.d.). Exploring Sustainable Waste Disposal Solutions Under New EPA PFAS Regulations.

- U.S. Environmental Protection Agency. (2022, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.

- Republic Services. (2024, January 19). Safe and Secure PFAS Disposal? We Got This.

- Troutman Pepper. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Synquest Labs. (2016, July 20). 1-Bromoperfluorooctane Safety Data Sheet.

- BOC Sciences. (n.d.). CAS 21652-57-3 1-Bromo-1H,1H,2H,2H-perfluorodecane.

- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.

- Health and Safety Executive. (n.d.). Emergency response / spill control.

- ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response.

- Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.

Sources

- 1. This compound | C8H4BrF13 | CID 2783351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 4. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 5. PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces | NSTA [nsta.org]

- 6. 1-Bromo-1h,1h,2h,2h-perfluorodecane | 21652-57-3 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wwwn.cdc.gov [wwwn.cdc.gov]

Solubility Characteristics of 1-Bromo-1H,1H,2H,2H-perfluorooctane in Organic Solvents

An In-Depth Technical Guide

Executive Summary

1-Bromo-1H,1H,2H,2H-perfluorooctane is a specialized fluorinated organic compound characterized by a long perfluoroalkyl chain and a terminal bromo-ethyl group. This unique structure, combining a highly fluorinated, lipophobic segment with a more polarizable hydrocarbon-bromo moiety, results in complex solubility behavior that is critical for its application in materials science, drug development, and chemical synthesis. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in common organic solvents. We delve into the physicochemical properties governing its solubility, present an estimated solubility profile based on analogous compounds, and provide a detailed, validated protocol for its experimental determination. This document is intended to serve as a foundational resource for researchers and professionals working with this and similar partially fluorinated molecules.

Introduction: The Unique Nature of a Segmented Fluorocarbon

Fluorinated organic compounds are of immense interest across various scientific disciplines due to the unique properties conferred by the carbon-fluorine bond, including high thermal stability, chemical inertness, and low surface energy. This compound (C8H4BrF13) is a prime example of a polyfluoroalkyl substance (PFAS) with a distinct molecular architecture.[1][2] Its structure consists of a C6F13 perfluorohexyl "tail" connected to a -CH2CH2Br ethyl bromide "head".

This segmented structure distinguishes it from fully perfluorinated alkanes (like 1-bromoperfluorooctane) and simple alkyl bromides.[3] The perfluoroalkyl chain is not only hydrophobic but also "lipophobic," meaning it has a low affinity for non-polar, hydrocarbon-based solvents.[4] This is a consequence of the highly polarized yet non-polarizable nature of C-F bonds, which results in weak intermolecular van der Waals forces.[4][5] Conversely, the ethyl bromide portion introduces a degree of polarity and polarizability. Understanding the interplay between these two segments is paramount for predicting and manipulating its solubility, which is a critical parameter for reaction kinetics, purification processes, and formulation development.

Core Physicochemical Properties

A molecule's solubility is fundamentally dictated by its physical and chemical properties. For this compound, the key characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄BrF₁₃ | PubChem[1][2] |

| Molecular Weight | 427.00 g/mol | PubChem[1][2] |

| IUPAC Name | 8-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | PubChem[1] |

| Structure | F₃C-(CF₂)₅-CH₂-CH₂-Br |

The dominant feature is the long perfluorohexyl tail, which constitutes the bulk of the molecule's mass and surface area. This tail is responsible for the characteristic low cohesion and weak interactions with hydrocarbon solvents. The terminal ethyl bromide group, while smaller, provides a site for dipole-dipole interactions, which can enhance solubility in more polar organic solvents compared to a purely perfluorinated analogue.

Theoretical Framework: Beyond 'Like Dissolves Like'

The adage "like dissolves like" provides a useful starting point but requires nuance for fluorinated systems.[6] The solubility of this compound is governed by a delicate balance of intermolecular forces.

-

Fluorophobicity/Lipophobicity: Perfluorinated chains exhibit weak London dispersion forces.[4] This leads to their immiscibility with many hydrocarbon solvents, not because of repulsion, but due to the stronger self-association of hydrocarbon molecules. Breaking these strong alkane-alkane interactions to create a cavity for a fluorinated molecule is energetically unfavorable.[5]

-

Polarity and Dipole Interactions: The -CH₂CH₂Br group creates a dipole moment, allowing for more favorable interactions with polar solvents compared to non-polar alkanes.

-

Solvent Polarity: As a general trend for similar PFAS compounds like Perfluorooctanesulfonic acid (PFOS), solubility tends to decrease as the polarity of the organic solvent decreases.[7] However, factors like the solvent's ability to form cavities can lead to exceptions, such as enhanced solubility in acetone.[7]

The interplay of these factors is visualized in the diagram below.

Caption: Key molecular features influencing solubility.

Solubility Profile in Representative Organic Solvents

Direct, quantitative solubility data for this compound is not widely published. The following table provides a semi-quantitative and qualitative assessment based on the principles discussed above and data for analogous fluorinated compounds.[7][8] These values should be considered estimates and confirmed experimentally for specific applications.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | Poor / Immiscible | Strong lipophobicity of the perfluoro-tail dominates.[4] |

| Toluene | 2.4 | Poor / Partially Soluble | Aromatic ring offers some interaction, but still limited. | |

| Polar Aprotic | Diethyl Ether | 2.8 | Partially Soluble | Moderate polarity and ether oxygen offer some interaction. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | Good balance of polarity and ability to solvate both ends of the molecule. | |

| Acetone | 5.1 | Soluble / Miscible | Ketone group interacts well with the polar head; favorable cavity formation.[7] | |

| Acetonitrile (ACN) | 5.8 | Soluble | High polarity favors interaction with the ethyl bromide moiety. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Highly polar, effective for many semi-polar compounds. Note: PFAS can be unstable in DMSO.[9][10] | |

| Polar Protic | Ethanol | 4.3 | Partially Soluble | H-bonding capability has mixed effects; can self-associate strongly. |

| Methanol | 5.1 | Partially Soluble | Similar to ethanol; high polarity but strong solvent self-association. |

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The isothermal saturation method is a reliable and widely used technique.[11]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity (≥99.5%) organic solvents

-

Analytical balance (±0.1 mg precision)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

HPLC or GC-MS system for quantification

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed glass vial. The excess solid ensures that saturation is reached.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Shake the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8] A preliminary time-course study is recommended to confirm the minimum time to equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow undissolved material to settle. For finer suspensions, centrifuge the samples at high speed (e.g., 5000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To avoid disturbing the sediment, take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic particulate matter.

-

Dilution & Quantification: Dilute the filtered sample to a known volume with the same solvent. Analyze the concentration of the solute in the diluted sample using a pre-calibrated analytical method, such as HPLC or GC-MS.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/L or mol/L.

The following diagram illustrates this experimental workflow.